molecular formula C6H10Cl3N3 B1435104 3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride CAS No. 2034154-09-9

3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride

Cat. No. B1435104
CAS RN: 2034154-09-9
M. Wt: 230.5 g/mol
InChI Key: AWFKNKRZRLLHPH-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyrazine is a class of organic compounds that contain an imidazo[1,2-a]pyrazine moiety, which consists of a pyrazine ring fused to an imidazole ring . These compounds are known for their diverse biological activities and are used in the development of various pharmaceuticals .


Synthesis Analysis

The synthesis of imidazo[1,2-A]pyrazine compounds has been well studied. The synthetic pathways often involve transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-A]pyrazine compounds typically includes a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) fused to an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms) .


Chemical Reactions Analysis

Imidazo[1,2-A]pyrazine compounds can undergo various chemical reactions. For example, they can participate in condensation reactions, cyclization reactions, and other types of organic transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-A]pyrazine compounds can vary widely depending on their specific structure. Some general properties that these compounds may have include a high melting point and good stability .

Scientific Research Applications

Optoelectronic Devices

3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride: has potential applications in the field of optoelectronics . This compound can be used in the development of light-emitting diodes (LEDs), photodetectors, and solar cells. Its unique chemical structure may contribute to efficient charge transfer processes, making it a valuable material for improving the performance of optoelectronic devices.

Biological Sensors

The compound’s luminescent properties make it suitable for use in biological sensors . It can be incorporated into sensor devices that detect biological molecules or changes in the environment, such as pH or the presence of metal ions. These sensors can be used for diagnostic purposes or to monitor biological processes in real-time.

Anti-Cancer Drugs

Research suggests that derivatives of imidazo[1,2-A]pyrazine, like 3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride , show promise as anti-cancer agents . They can be designed to target specific cancer cells without harming healthy cells, offering a potential pathway for the development of new, more effective cancer treatments.

Confocal Microscopy Emitters

This compound may serve as an emitter for confocal microscopy . Its luminescent properties could be utilized to label biological specimens, allowing for the detailed imaging of cells and tissues. This application is particularly important for medical research and diagnostics.

Pharmaceutical Field

In the pharmaceutical industry, 3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride could be a key intermediate in the synthesis of various drugs . Its structure is similar to that of imidazole, which is a core component of many pharmaceuticals, suggesting that it could be used to develop new medications with a range of therapeutic effects.

Material Science

The versatility of this compound extends to material science, where it could be used to create new materials with desirable properties . For example, it might be incorporated into polymers to enhance their strength or thermal stability, or used to create novel coatings with specific characteristics.

Safety And Hazards

Like all chemicals, imidazo[1,2-A]pyrazine compounds should be handled with care. They may pose certain hazards, such as being harmful if swallowed, causing skin irritation, or causing serious eye irritation .

Future Directions

Imidazo[1,2-A]pyrazine compounds are a focus of ongoing research due to their diverse biological activities. Future research directions may include the development of new synthetic methods, the discovery of new biological activities, and the development of new drugs based on these compounds .

properties

IUPAC Name

3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3.2ClH/c7-5-3-9-6-4-8-1-2-10(5)6;;/h3,8H,1-2,4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFKNKRZRLLHPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride

CAS RN

2034154-09-9
Record name 3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride
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3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride
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3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride
Reactant of Route 4
3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride
Reactant of Route 5
3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride
Reactant of Route 6
3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride

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